molecular formula C8H3BrF3NS B3040467 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate CAS No. 206559-46-8

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate

Cat. No.: B3040467
CAS No.: 206559-46-8
M. Wt: 282.08 g/mol
InChI Key: GWLIKBAQYRDIID-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate (CAS 206559-46-8) is a halogenated aromatic organosulfur compound with the molecular formula C₈H₃BrF₃NS and a molecular weight of 282.08 g/mol . Key physical properties include a density of 1.6 g/cm³ and a boiling point of 278.4°C at 760 mmHg . The compound features a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position relative to the isothiocyanate (-NCS) functional group. This structure confers high electrophilicity, making it reactive toward nucleophiles such as amines and thiols. It is primarily utilized in organic synthesis and pharmacological research, particularly in the development of bioactive molecules targeting ion channels or enzyme inhibitors .

Properties

IUPAC Name

4-bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLIKBAQYRDIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940109
Record name 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
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Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-46-8, 186589-12-8
Record name 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
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Record name 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene
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Record name 206559-46-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Oxidation: Oxidative conditions can lead to the formation of sulfonyl derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary or secondary amines in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with thiol groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to the modification of enzyme activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of aryl isothiocyanates are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of 4-Bromo-2-(trifluoromethyl)phenyl Isothiocyanate and Analogues
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Applications/Notes
This compound (206559-46-8) C₈H₃BrF₃NS 282.08 Br (4), CF₃ (2) 278.4 Pharmacological research, organic synthesis
3,5-Bis(trifluoromethyl)phenyl isothiocyanate (23165-29-9) C₉H₃F₆NS 271.18 CF₃ (3,5) 63 (1.5 mmHg) High lipophilicity; used in fluorinated ligand synthesis
4-Bromo-2,6-dimethylphenyl isothiocyanate (32265-82-0) C₉H₈BrNS 234.14 Br (4), CH₃ (2,6) N/A Steric hindrance studies
4-Bromo-2-fluorophenyl isothiocyanate (364364-00-1) C₇H₃BrFNS 232.07 Br (4), F (2) N/A Electron-withdrawing effects enhance reactivity
2-Bromo-4-methylphenyl isothiocyanate (19241-39-5) C₈H₆BrNS 228.11 Br (2), CH₃ (4) N/A Intermediate in agrochemicals
4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate (1027512-61-3) C₈H₂BrClF₃NS 316.53 Br (4), Cl (2), CF₃ (6) N/A Multifunctional reactivity

Physical Properties and Stability

  • Boiling Points: The target compound has a notably high boiling point (278.4°C) compared to 3,5-bis(trifluoromethyl)phenyl isothiocyanate (63°C at 1.5 mmHg), reflecting differences in molecular symmetry and intermolecular forces .
  • Density: The density of the target compound (1.6 g/cm³) is higher than non-fluorinated analogues, attributable to the electron-withdrawing -CF₃ group .

Biological Activity

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate (BTPI) is a synthetic compound known for its unique chemical structure, which includes both bromine and trifluoromethyl groups. These structural features confer distinct electronic properties that influence its biological activity. This article explores the biological mechanisms, cellular effects, and potential applications of BTPI in research and medicine.

Target of Action

Isothiocyanates, including BTPI, primarily target thiol groups in proteins. These groups are prevalent in biological systems and play crucial roles in various biochemical processes.

Mode of Action

BTPI interacts with thiol groups, leading to the modification of protein structures and functions. This interaction can alter enzyme activity and protein signaling pathways, impacting cellular functions such as metabolism and apoptosis.

Biochemical Pathways

The compound's ability to modify thiol-containing proteins suggests it may influence several biochemical pathways, including:

  • Cell Signaling: Modulation of signaling pathways that regulate cell proliferation and apoptosis.
  • Gene Expression: Alteration of transcription factors that control gene expression related to stress responses and cell survival.

Induction of Apoptosis

BTPI has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This process involves an increase in pro-apoptotic gene expression, leading to programmed cell death.

Impact on Cell Metabolism

Research indicates that BTPI can modulate cellular metabolism by affecting key metabolic enzymes. This modulation can result in altered energy production and nutrient utilization within cells.

Case Studies

  • Cancer Cell Studies: In vitro studies have demonstrated that BTPI exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to significantly inhibit the growth of colon cancer cells (HCT-116) with an IC50 value indicating effective potency .
  • Enzyme Inhibition: BTPI has been investigated for its potential as an enzyme inhibitor due to its reactivity with thiol groups. This property makes it a candidate for studying enzyme dynamics and developing therapeutic agents targeting specific enzymes involved in disease processes .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains bromine and trifluoromethylInduces apoptosis in cancer cells
4-Bromo-2-(trifluoromethyl)phenyl isocyanateIsocyanate group instead of isothiocyanateDifferent reactivity profile
4-Bromophenyl isothiocyanateLacks trifluoromethyl groupSimilar biological activity but less potent

Synthetic Routes

BTPI can be synthesized through the reaction of 4-bromo-2-(trifluoromethyl)aniline with thiophosgene (CSCl2). This reaction typically occurs in inert solvents like dichloromethane under controlled conditions to maintain the integrity of the isothiocyanate group.

Industrial Production

The industrial synthesis follows similar methods but emphasizes optimizing yield and purity through distillation or recrystallization techniques.

Q & A

Q. Table: Example FMO Energies (Hypothetical Data)

OrbitalEnergy (eV)Localization
HOMO-6.2N=C=S group
LUMO-1.8CF₃ and Br regions

Advanced: What challenges arise in resolving its crystal structure via X-ray diffraction?

Methodological Answer:

  • Heavy Atoms : Bromine and fluorine create strong anomalous scattering, complicating phase determination. Use high-resolution data (≤ 0.8 Å) and programs like SHELXL for refinement .
  • Disorder : The CF₃ group may exhibit rotational disorder. Apply restraints (e.g., ISOR, DELU) during refinement .
  • Thermal Motion : Low-temperature data collection (e.g., 100 K) reduces thermal displacement artifacts .

Advanced: How is this compound used in asymmetric catalysis or chiral derivatization?

Methodological Answer:
It serves as a chiral building block in organocatalysis. For example:

  • Thiourea Catalysts : React with chiral amines (e.g., D-mannitol-derived amines) to form hydrogen-bonding catalysts for asymmetric Henry reactions (nitroaldol). The CF₃ and Br groups enhance steric and electronic tuning .
  • Derivatization of Biomolecules : Functionalize amino-modified surfaces (e.g., Au-thiolate SAMs) for biosensing. Hydrolysis sensitivity requires anhydrous conditions .

Example Workflow for Chiral Thiourea Synthesis:

Condense D-mannitol with aldehydes to form 1,3-dioxane intermediates.

Reduce azide intermediates to chiral amines.

React with this compound in THF at 0°C .

Advanced: How do steric and electronic effects influence its reactivity in multi-step syntheses?

Methodological Answer:

  • Steric Hindrance : The ortho-bromo and trifluoromethyl groups hinder nucleophilic attack at the isothiocyanate group, favoring slower reaction kinetics. Use bulky bases (e.g., DBU) to mitigate steric effects .
  • Electronic Effects : The electron-withdrawing CF₃ group polarizes the N=C=S bond, increasing electrophilicity. Bromine’s inductive effect further stabilizes transition states in SNAr reactions .

Advanced: What strategies mitigate hydrolysis or degradation during storage?

Methodological Answer:

  • Storage : Keep under argon at -20°C in amber vials with molecular sieves (3Å) to absorb moisture .
  • Handling : Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for air-sensitive steps. Monitor purity via TLC (Rf \sim0.5 in hexane:EtOAc 4:1) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate
Reactant of Route 2
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4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate

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